Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

描述

Systematic IUPAC Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is This compound . This systematic name reflects the compound's structural hierarchy, beginning with the tert-butyl ester functionality and proceeding through the pyrrolidine ring system to the methoxy-oxoethyl substituent. The name follows standard International Union of Pure and Applied Chemistry conventions for naming complex organic molecules with multiple functional groups and ring systems.

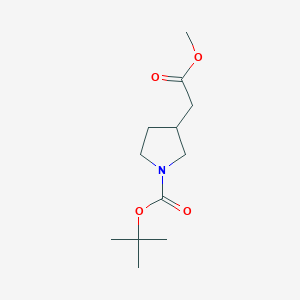

The molecular structure of this compound features a five-membered pyrrolidine ring as the central structural element. This pyrrolidine ring provides the cyclic framework that serves as the foundation for the molecule's three-dimensional architecture. The compound's structural representation reveals a pyrrolidine ring substituted at the 1-position with a tert-butoxycarbonyl protecting group and at the 3-position with a 2-methoxy-2-oxoethyl side chain.

The molecular formula for this compound is established as C₁₂H₂₁NO₄ , indicating the presence of twelve carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and four oxygen atoms. The molecular weight has been consistently reported as 243.30 grams per mole across multiple chemical databases and suppliers. This molecular weight calculation aligns with the sum of atomic masses for all constituent atoms in the molecular formula.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as COC(=O)CC1CCN(C1)C(=O)OC(C)(C)C . This linear notation provides a systematic method for representing the compound's connectivity and bonding patterns. The Simplified Molecular Input Line Entry System string reveals the methoxy ester functionality connected to the pyrrolidine ring through an ethyl linker, while the nitrogen atom bears the tert-butoxycarbonyl protecting group.

Alternative Nomenclature Conventions in Chemical Databases

Chemical databases and commercial suppliers employ various nomenclature conventions to catalog and identify this compound. The Chemical Abstracts Service systematic name for this compound appears as 3-Pyrrolidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, methyl ester . This nomenclature system emphasizes the pyrrolidine acetic acid core structure while explicitly identifying the tert-butoxycarbonyl and methyl ester functionalities.

Several abbreviated nomenclature forms appear throughout chemical databases and supplier catalogs. Common alternative names include Methyl 1-Boc-3-pyrrolidine acetate and tert-butyl 3-Methoxycarbonylmethylpyrrolidine-1-carboxylate . These abbreviated forms represent practical nomenclature conventions that emphasize the compound's key structural elements while reducing naming complexity.

The compound is also referenced through systematic descriptive names that highlight specific structural features. Examples include methyl 2-(1-Boc-3-pyrrolidinyl)acetate and 1-[(1,1-DIMETHYLETHOXY)CARBONYL]-3-PYRROLIDINEACETIC ACID METHYL ESTER . These variations demonstrate the flexibility inherent in chemical nomenclature systems while maintaining structural accuracy and chemical identity preservation.

Database-specific naming conventions reveal additional nomenclature variations across different chemical information platforms. The compound appears in some databases as 3-METHOXYCARBONYLMETHYL-PYRROLIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER , emphasizing the carboxylic acid ester nature of both major functional groups. International Chemical Identifier representations provide standardized structural descriptors that transcend language barriers and nomenclature variations.

CAS Registry Number (890849-27-1) and PubChem CID Cross-Referencing

The Chemical Abstracts Service Registry Number 890849-27-1 serves as the unique numerical identifier for this compound. This registry number provides unambiguous identification across all chemical databases, regulatory systems, and commercial platforms worldwide. The Chemical Abstracts Service registry system ensures that each unique chemical substance receives a distinct numerical identifier, eliminating confusion that might arise from nomenclature variations or structural ambiguities.

属性

IUPAC Name |

tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOQXSJKDMPQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623361 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890849-27-1 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate typically involves:

- Starting from a pyrrolidine derivative.

- Introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

- Functionalization at the 3-position of the pyrrolidine ring with a 2-methoxy-2-oxoethyl substituent.

- Use of esterification or alkylation reactions to install the methoxycarbonyl moiety.

This compound is often prepared as a protected amino acid derivative or as a building block for more complex molecules.

Stepwise Preparation Method

Step 1: Protection of Pyrrolidine Nitrogen

- The pyrrolidine nitrogen is protected using tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.

- This step prevents unwanted side reactions on the nitrogen during subsequent functionalization.

Step 2: Introduction of the 2-methoxy-2-oxoethyl Side Chain

- The 3-position of the pyrrolidine ring is functionalized by alkylation with a suitable electrophile such as methyl bromoacetate or methyl chloroacetate.

- This introduces the methoxycarbonyl group via nucleophilic substitution.

Step 3: Purification and Characterization

- The crude product is purified by column chromatography or recrystallization.

- Characterization is performed using NMR, IR, and mass spectrometry to confirm the structure and purity.

Specific Preparation Protocols from Literature

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Pyrrolidine + Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temp | Boc protection of pyrrolidine nitrogen |

| 2 | Boc-protected pyrrolidine + methyl bromoacetate, base (e.g., potassium carbonate), solvent (e.g., acetonitrile), reflux | Alkylation at 3-position to install 2-methoxy-2-oxoethyl group |

| 3 | Purification by silica gel chromatography | Isolation of this compound |

This method ensures high regioselectivity and yield of the target compound.

Preparation of Stock Solutions and Formulations

For practical applications, especially in biological assays, the compound is prepared as stock solutions with precise molarity:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 3.8713 | 19.3566 | 38.7132 |

| 5 mM Solution Volume (mL) | 0.7743 | 3.8713 | 7.7426 |

| 10 mM Solution Volume (mL) | 0.3871 | 1.9357 | 3.8713 |

Note: These volumes are calculated based on the molecular weight of 258.31 g/mol and are used for preparing DMSO master stocks for in vivo or in vitro studies.

Solubility and Formulation Notes

- The compound is dissolved initially in DMSO to create a master stock solution.

- Subsequent dilution involves co-solvents such as PEG300, Tween 80, or corn oil to achieve clear solutions suitable for biological formulations.

- The solvents must be added sequentially with mixing and clarification at each step to ensure homogeneity and solubility.

- Physical aids like vortexing, ultrasound, or mild heating can assist dissolution.

Research Findings and Optimization

- The synthesis is generally robust but requires careful control of reaction conditions to maintain stereochemistry and avoid side reactions.

- Protection and deprotection steps are critical to yield the desired Boc-protected intermediate without degradation.

- Future research focuses on optimizing reaction times, solvent systems, and purification techniques to improve yield and scalability.

- The compound serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of bioactive molecules with pyrrolidine scaffolds.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | Pyrrolidine |

| Protection Group | tert-Butoxycarbonyl (Boc) |

| Functionalization | Alkylation with methyl bromoacetate |

| Reaction Conditions | Base-mediated, reflux in acetonitrile or similar solvent |

| Purification | Silica gel chromatography |

| Stock Solution Preparation | DMSO master stock, diluted with PEG300, Tween 80, corn oil |

| Molecular Weight | 258.31 g/mol |

| Storage | Dark place, inert atmosphere, below -20°C recommended |

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like or in acidic conditions.

Reduction: Reagents such as or .

Substitution: Nucleophiles like or in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

科学研究应用

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential biological activity and interactions with biological targets.

Medicine:

- Explored as a precursor for the synthesis of pharmaceutical compounds.

- Studied for its potential therapeutic applications.

Industry:

- Utilized in the production of fine chemicals and specialty materials.

作用机制

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The compound’s closest analogues differ in substituent placement, functional groups, and ring systems. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogues

Functional Group Impact on Properties

- Electron-Withdrawing Groups : The 2-methoxy-2-oxoethyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions. Analogues with sulfonyl (e.g., methylsulfonyloxy in ) or azide groups (e.g., ) exhibit distinct reactivity profiles.

- Solubility and Lipophilicity : Pyridine-containing derivatives (e.g., ) introduce aromaticity and polarity, contrasting with the aliphatic ester in the target compound.

生物活性

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 243.30 g/mol. It is primarily utilized as an intermediate in organic synthesis and has garnered attention for its potential biological activity, particularly in pharmaceutical applications.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of tert-butyl 3-pyrrolidineacetate with methyl iodide in the presence of a base like potassium carbonate, often using dimethylformamide (DMF) as a solvent at elevated temperatures. This method allows for the efficient production of the compound, which can then be utilized in various biological studies.

The biological activity of this compound is believed to stem from its interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, making it a candidate for therapeutic applications .

Biological Activity

Research into the biological activity of this compound indicates several potential applications:

- Antioxidant Properties : The compound may enhance cellular defenses against oxidative stress by interacting with the Nrf2-Keap1 pathway, which regulates antioxidant response elements .

- Enzyme Inhibition : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit inhibitory effects on various enzymes, including those involved in metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of related pyrrolidine compounds:

- Nrf2 Modulation : A study indicated that compounds similar to this compound could effectively inhibit the Nrf2-Keap1 interaction, promoting antioxidant responses in cellular models .

- Cancer Research : Pyrrolidine derivatives have been investigated for their potential in cancer treatment due to their ability to inhibit specific kinases involved in tumor progression. For instance, compounds that modulate c-Met protein kinase activities have shown promise in preclinical settings .

Data Table: Biological Activity Overview

常见问题

Q. What safety precautions are essential when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in approved containers .

- Storage : Keep in airtight containers under nitrogen to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。